Predicted Boiling Point (BP) Distinction from 2-Methoxy Isomer
Predicted physicochemical data reveals a distinct boiling point for the 3-methoxybenzyl isomer compared to the 2-methoxy analog, a factor that can be critical for reaction design and purification. The 3-methoxy derivative (target compound) has a predicted BP of 473.9±45.0 °C at 760 mmHg , while its 2-methoxy positional isomer has a lower predicted BP of 462.6±45.0 °C .
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 473.9 ± 45.0 °C at 760 mmHg |
| Comparator Or Baseline | 2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile (BP: 462.6 ± 45.0 °C at 760 mmHg) |
| Quantified Difference | The target compound's predicted BP is ~11.3 °C higher. |
| Conditions | Predicted data generated using ACD/Labs Percepta Platform - PhysChem Module, version: 14.00. |
Why This Matters
A higher boiling point may offer a wider thermal processing window and different volatility characteristics, influencing the choice of purification techniques and reaction conditions during scale-up.
